molecular formula C8H8BrFO B1383177 (2-Bromo-6-fluoro-4-methylphenyl)methanol CAS No. 1936564-11-2

(2-Bromo-6-fluoro-4-methylphenyl)methanol

Cat. No. B1383177
M. Wt: 219.05 g/mol
InChI Key: IDDIWMQWHDZJSQ-UHFFFAOYSA-N
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Description

“(2-Bromo-6-fluoro-4-methylphenyl)methanol” is a chemical compound with the CAS Number: 1936564-11-2 . It has a molecular weight of 219.05 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(2-Bromo-6-fluoro-4-methylphenyl)methanol” is 1S/C8H8BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(2-Bromo-6-fluoro-4-methylphenyl)methanol” is a solid compound with a molecular weight of 219.05 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Chemical Interactions and Kinetics

  • The rates of piperidino-debromination of compounds similar to (2-Bromo-6-fluoro-4-methylphenyl)methanol have been measured, indicating the applicability of the Hammett relationship in understanding the kinetics of reactions involving such compounds (Spinelli, Consiglio, & Corrao, 1972).

Reactions with Alcohols

  • The interaction of alcohols with compounds structurally related to (2-Bromo-6-fluoro-4-methylphenyl)methanol, such as 4-fluorophenylacetylene and 2-fluorophenylacetylene, has been investigated. These studies provide insight into the binding and reaction mechanisms of such compounds with alcohols (Maity, Maity, & Patwari, 2011).

Methanolysis Reactions

  • The synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, highlights the significance of brominated compounds in methanolysis reactions, which can be relevant for (2-Bromo-6-fluoro-4-methylphenyl)methanol as well (Xu & He, 2010).

Synthesis of Biologically Active Compounds

  • The total synthesis of a biologically active natural product starting from a compound similar to (2-Bromo-6-fluoro-4-methylphenyl)methanol demonstrates its potential as a starting material in the synthesis of complex natural products (Akbaba et al., 2010).

Fluorination in Organic Synthesis

  • Research on the synthesis of fluorinated analogues of naturally occurring compounds from precursors like (2-Bromo-6-fluoro-4-methylphenyl)methanol underscores the importance of such compounds in creating fluorinated derivatives for pharmaceutical purposes (Tkachenko et al., 2009).

Environmental Applications

  • The use of fluorinated compounds in detecting aromatic metabolites in environmental studies, as in the case of m-Cresol degradation, suggests that (2-Bromo-6-fluoro-4-methylphenyl)methanol could have potential applications in environmental chemistry (Londry & Fedorak, 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

(2-bromo-6-fluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDIWMQWHDZJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-6-fluoro-4-methylphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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